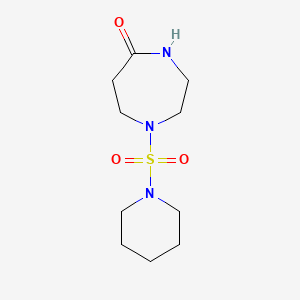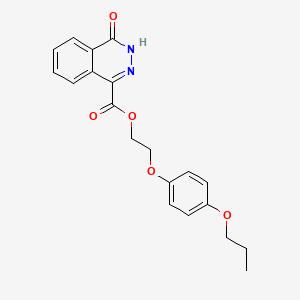
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPC belongs to the phthalazine class of compounds and is known to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it has been suggested that 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum and tissues of animals with inflammatory diseases. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been found to increase the levels of antioxidant enzymes such as SOD and GPx, which can protect against oxidative stress-induced damage. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate and to determine its efficacy in animal models of these diseases. Another area of interest is the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in these diseases. Additionally, studies are needed to investigate the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate can be synthesized by the reaction of 2-(4-ethoxyphenoxy)ethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate as a white solid with a melting point of 163-165°C.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been found to possess antioxidant properties that can protect against oxidative stress-induced damage in various organs such as the brain, liver, and kidney. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to possess neuroprotective properties that can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-24-13-7-9-14(10-8-13)25-11-12-26-19(23)17-15-5-3-4-6-16(15)18(22)21-20-17/h3-10H,2,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUBBLOUAALSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)


![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)


![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)